molecular formula C7H12N4O B13727272 N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide

N-((3-amino-1H-pyrazol-5-yl)methyl)-N-methylacetamide

Cat. No.: B13727272
M. Wt: 168.20 g/mol
InChI Key: WWFMCYNCEJMUQK-UHFFFAOYSA-N
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Description

N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Types of Reactions:

    Oxidation: N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

  • N-{2-[(3-amino-1H-pyrazol-5-yl)formamido]ethyl}cyclopropanecarboxamide
  • N-[2-(3-amino-1H-pyrazol-5-yl)-3-chloro-6-hydroxyphenyl]acetamide

Comparison: N-((3-Amino-1H-pyrazol-5-yl)-methyl)-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N-[(3-amino-1H-pyrazol-5-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C7H12N4O/c1-5(12)11(2)4-6-3-7(8)10-9-6/h3H,4H2,1-2H3,(H3,8,9,10)

InChI Key

WWFMCYNCEJMUQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC(=NN1)N

Origin of Product

United States

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